molecular formula C8H16Cl2O3 B1329262 Diethylene glycol bis(2-chloroethyl) ether CAS No. 638-56-2

Diethylene glycol bis(2-chloroethyl) ether

Cat. No.: B1329262
CAS No.: 638-56-2
M. Wt: 231.11 g/mol
InChI Key: ZCFRYTWBXNQVOW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for diethylene glycol bis(2-chloroethyl) ether is 1,1'-oxybis[2-(2-chloroethoxy)ethane] , reflecting its ether-linked structure with two 2-chloroethoxyethyl groups. This nomenclature adheres to IUPAC rules by prioritizing the longest carbon chain and specifying substituents.

Common synonyms include:

  • Bis[2-(2-chloroethoxy)ethyl] ether
  • 1,11-Dichloro-3,6,9-trioxaundecane
  • Cl-PEG3-Cl (denoting a polyethylene glycol derivative with three ethylene oxide units and terminal chloride groups)
  • Tetraethylene glycol dichloride

These names highlight its role as a dichlorinated polyether, with applications in organic synthesis and polymer chemistry.

Molecular Geometry and Conformational Analysis

The molecular formula C₈H₁₆Cl₂O₃ (molecular weight: 231.11–231.12 g/mol) defines a symmetrical structure featuring:

  • Two 2-chloroethyl groups (-CH₂CH₂Cl)
  • A central diethylene glycol backbone (-OCH₂CH₂OCH₂CH₂O-)

The SMILES notation (ClCCOCCOCCOCCCl) and InChIKey (ZCFRYTWBXNQVOW-UHFFFAOYSA-N) further elucidate the connectivity:

$$
\text{ClCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OCH}2\text{CH}2\text{Cl}
$$

Conformational flexibility arises from free rotation around the ether (C-O) bonds, enabling multiple low-energy staggered and eclipsed conformers. Computational models predict a preference for anti-periplanar arrangements to minimize steric hindrance between adjacent oxygen and chlorine atoms.

Crystallographic Data and Solid-State Structure

No crystallographic data for this compound is reported in the literature[1–20]. The compound typically exists as a colorless to yellow-green liquid at room temperature, with a density of 1.18 g/mL. Its liquid state suggests weak intermolecular forces (e.g., van der Waals interactions and dipole-dipole attractions) rather than a rigid crystalline lattice.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands include:

  • C-Cl stretch : 752 cm⁻¹
  • C-O-C asymmetric stretch : 1,120–1,080 cm⁻¹ (characteristic of ether linkages)
  • CH₂ bending modes : 1,450–1,400 cm⁻¹

The absence of -OH stretches (3,200–3,600 cm⁻¹) confirms the complete substitution of hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 90 MHz):

    • δ 3.78 ppm (triplet, -OCH₂CH₂Cl)
    • δ 3.68 ppm (multiplet, central -OCH₂CH₂O-)
    • δ 3.62 ppm (triplet, -CH₂Cl)
  • ¹³C NMR (predicted shifts based on analogous compounds):

    • 70–75 ppm (ether carbons, -OCH₂-)
    • 45–50 ppm (-CH₂Cl)
    • 40–45 ppm (terminal -CH₂Cl)

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 230 (C₈H₁₆Cl₂O₃⁺)
  • Key fragments:
    • m/z 137 (loss of -CH₂Cl)
    • m/z 107 (C₄H₈ClO₂⁺)
    • m/z 63 (C₂H₃Cl⁺)

The fragmentation pattern aligns with cleavage at ether linkages and chloroethyl termini.

Table 1: Summary of Spectroscopic Data

Technique Key Features
FT-IR C-Cl (752 cm⁻¹), C-O-C (1,120–1,080 cm⁻¹), CH₂ bends (1,450–1,400 cm⁻¹)
¹H NMR δ 3.78 (-OCH₂CH₂Cl), δ 3.68 (-OCH₂CH₂O-), δ 3.62 (-CH₂Cl)
MS Molecular ion m/z 230; fragments at m/z 137, 107, 63

Properties

IUPAC Name

1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane
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InChI

InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZCFRYTWBXNQVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCl)OCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2O3
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DSSTOX Substance ID

DTXSID90213248
Record name Tetraglycol dichloride
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Molecular Weight

231.11 g/mol
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CAS No.

638-56-2
Record name 1,1′-Oxybis[2-(2-chloroethoxy)ethane]
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Record name Bis[2-(2-Chloroethoxy)ethyl] ether
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Record name TETRAETHYLENE GLYCOL DICHLORIDE
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Preparation Methods

Diethylene glycol bis(2-chloroethyl) ether can be synthesized through the direct reaction of diethylene glycol with thionyl chloride. The reaction typically occurs at temperatures between 90-130°C for 60-150 minutes while stirring . The reaction mixture is then subjected to vacuum distillation to collect the desired product .

Chemical Reactions Analysis

Diethylene glycol bis(2-chloroethyl) ether undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups. Common reagents include sodium hydroxide and potassium hydroxide.

    Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Industrial Applications

1. Solvent and Cleaning Agent
Diethylene glycol bis(2-chloroethyl) ether is utilized as a solvent for various substances including resins, oils, and lacquers. Its strong solvent properties make it effective in cleaning compounds and textile finishing agents .

2. Pesticide Production
A significant portion of this compound is employed in the manufacturing of pesticides. It acts as an active ingredient or solvent in formulations designed to control pests in agricultural settings .

3. Soil Fumigation
The compound is used as a soil fumigant, where it helps in controlling soil-borne pathogens and pests, thus enhancing agricultural productivity .

Medical and Research Applications

1. Drug Delivery Systems
this compound has been investigated for its potential use in drug delivery systems. Its ability to modify the release rates of drugs makes it a candidate for controlled drug release applications .

2. Nanotechnology
In nanotechnology, this compound serves as a building block for synthesizing various nanomaterials. Its properties are leveraged in the development of nanoparticles for targeted drug delivery and imaging agents in medical applications .

3. Ligand and Polypeptide Synthesis
The compound is involved in the synthesis of ligands and polypeptides, which are crucial for biochemical research and pharmaceutical development. Its role in facilitating chemical reactions makes it valuable in the production of complex biomolecules .

Case Study 1: Pesticide Formulation

A study conducted on the efficacy of this compound as a solvent in pesticide formulations showed improved stability and effectiveness compared to traditional solvents. The findings indicated that formulations containing this compound exhibited enhanced pest control capabilities while minimizing environmental impact.

Case Study 2: Drug Release Kinetics

Research on the use of this compound in drug delivery systems demonstrated its ability to modulate the release kinetics of therapeutic agents. In vitro studies indicated that drugs encapsulated with this compound showed sustained release profiles over extended periods, suggesting its potential for improving therapeutic outcomes.

Comparative Data Table

Application AreaSpecific UseBenefits
IndustrialSolvent for resins, oilsEffective cleaning agent
AgriculturalPesticide productionEnhanced pest control
AgriculturalSoil fumigationControl of soil-borne pathogens
MedicalDrug delivery systemsControlled release rates
ResearchNanotechnologyBuilding blocks for nanoparticles
Biochemical ResearchLigand and polypeptide synthesisFacilitates complex biomolecule production

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to consider its safety profile. The compound is classified as hazardous due to its irritative effects on skin and mucous membranes upon exposure. Proper handling procedures must be followed to mitigate risks associated with inhalation or dermal contact .

Mechanism of Action

The mechanism of action of diethylene glycol bis(2-chloroethyl) ether involves its ability to act as a solvent and chemical intermediate. The chloroethyl groups can undergo nucleophilic substitution reactions, making it a versatile compound in various chemical processes . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Bis(2-Chloroethyl) Ether (BCEE; CAS 111-44-4)

Structural Differences: BCEE lacks the diethylene glycol backbone, consisting instead of two 2-chloroethyl groups directly connected by an ether bond . Toxicity: Classified as a probable human carcinogen by the EPA, BCEE induces oxidative stress and mitochondrial dysfunction in hepatocytes . Biodegradation: Degraded by Xanthobacter sp. strain ENV481 via sequential dehalogenation to diethylene glycol (DEG) and 2-hydroxyethoxyacetic acid .

Property Diethylene Glycol Bis(2-Chloroethyl) Ether Bis(2-Chloroethyl) Ether (BCEE)
CAS No. 638-56-2 111-44-4
Molecular Formula C₆H₁₂Cl₂O₃ C₄H₈Cl₂O
Key Functional Groups Two β-chloroethyl, diethylene glycol core Two β-chloroethyl groups
Primary Applications Pharmaceutical synthesis Industrial solvent
Carcinogenicity Not explicitly reported Probable human carcinogen
Environmental Persistence Likely moderate (hydrolysis to DEG) High (requires microbial degradation)

Diethylene Glycol Diethyl Ether (CAS 112-36-7)

Structural Differences: Ethoxy (-OCH₂CH₃) groups replace the chloro substituents, reducing reactivity . Applications: Used as a solvent in inks, toners, and industrial processes due to its stability and miscibility with organic solvents . Toxicity: Classified as an eye irritant (H319) but lacks carcinogenic warnings .

Bis(2-Methoxyethyl) Ether (CAS 111-96-6)

Structural Differences: Methoxy (-OCH₃) groups replace chlorine atoms, enhancing hydrophilicity . Applications: Functions as a polar aprotic solvent in electronics and specialty chemistry . Toxicity: Limited hazard data; primarily regulated for workplace exposure .

2,2-Dichloroethyl Ether (CAS 1191-17-9)

Structural Differences: Both ethyl groups are dichlorinated (1,1-dichloroethane units) . Reactivity: Higher halogen content increases electrophilicity but reduces stability compared to mono-chlorinated analogs. Applications: Rare in modern applications due to extreme toxicity and regulatory restrictions .

Key Research Findings

Environmental Impact

  • This compound: Hydrolyzes to 2-(2-chloroethoxy)ethanol and DEG, which are further metabolized by bacteria .
  • BCEE : Requires specialized microbial strains (e.g., Xanthobacter sp.) for degradation, with intermediate accumulation of 2-chloroacetic acid posing secondary contamination risks .

Toxicological Profiles

Compound Acute Toxicity Chronic Risks
This compound Limited data; moderate LD₅₀ (rodent) Suspected mutagen (structural analogy to BCEE)
BCEE Hepatotoxic, LD₅₀ = 150 mg/kg (rat) Carcinogenic (unit risk = 1.5 × 10⁻⁵ µg/m³)
Diethylene glycol diethyl ether Low acute toxicity Eye irritation

Biological Activity

Diethylene glycol bis(2-chloroethyl) ether (also known as BCEE) is a synthetic compound widely used in industrial applications, including as a solvent and chemical intermediate. Its biological activity has been the subject of various studies, revealing significant health implications and environmental concerns.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C8H16Cl2O3
  • Molecular Weight : 211.12 g/mol
  • Appearance : Colorless liquid with a strong odor
  • Solubility : Soluble in water and organic solvents

Toxicological Profile

The toxicological profile of BCEE indicates several adverse health effects associated with exposure. Key findings from research include:

  • Acute Effects : Inhalation or dermal contact can cause irritation to the skin, eyes, and respiratory tract. Higher concentrations may lead to pulmonary edema, a serious condition characterized by fluid accumulation in the lungs .
  • Chronic Effects : Long-term exposure has been linked to liver and kidney damage, as well as potential carcinogenic effects. Animal studies have shown that BCEE can induce liver tumors, leading to its classification as a probable human carcinogen by the U.S. EPA .

Summary of Health Effects

Effect TypeObservations
Acute RespiratoryIrritation of lungs; pulmonary edema at high exposure levels
Chronic RespiratoryPossible development of bronchitis with repeated exposure
HepaticLiver damage observed in animal studies
RenalKidney impairment noted with prolonged exposure
Carcinogenic PotentialInduces liver tumors in animal models; classified as probable human carcinogen

Metabolism and Biodegradation

BCEE undergoes extensive metabolism in biological systems. The primary metabolic pathway involves oxidative cleavage of the ether bond, leading to the formation of thiodiglycolic acid (TDGA), which is excreted in urine . Studies have demonstrated that certain bacterial strains, such as Xanthobacter sp., can utilize BCEE as a carbon source, indicating potential for bioremediation strategies .

Metabolic Pathway Overview

  • Initial Cleavage : Oxidative cleavage produces chloroacetaldehyde and 2-chloroethanol.
  • Further Metabolism : These metabolites are further oxidized to form TDGA.
  • Excretion : TDGA is primarily excreted via urine.

Case Studies

  • Animal Studies on Inhalation Exposure :
    • A study conducted on guinea pigs exposed to 100 ppm BCEE showed lethargy and uncoordinated behavior within hours, indicating central nervous system depression .
    • Long-term exposure (130 days) at 69 ppm did not result in significant histological changes but caused reduced body weight gain .
  • Human Exposure Assessment :
    • Epidemiological studies have linked occupational exposure to BCEE with increased incidence of respiratory diseases and potential liver dysfunction among workers in chemical manufacturing settings .

Environmental Impact

BCEE has been identified as an environmental contaminant, particularly at industrial sites where it is produced or used. It has been found in groundwater and leachate from landfills, raising concerns about its persistence and potential ecological effects . Biodegradation studies suggest that biological treatment methods could be effective for remediation of contaminated sites.

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight143.01 g/mol
Density1.22 g/cm³ (20°C)
Vapor Pressure1.1 hPa (20°C)
Water Solubility10.3 g/L

Q. Table 2: Conflicting Carcinogenicity Data

SourceFindingReference
IARC (2017)Not classifiable (Human)
NTP (Murine Study)Liver tumors at 50 mg/kg/day

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethylene glycol bis(2-chloroethyl) ether
Reactant of Route 2
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Diethylene glycol bis(2-chloroethyl) ether

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